molecular formula C9H11ClN4O2 B1393781 Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate CAS No. 1046861-17-9

Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate

Cat. No. B1393781
M. Wt: 242.66 g/mol
InChI Key: JBAHBQSAVOXVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of this compound involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of this compound was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The IR spectrum showed characteristic bands at 3137 cm-1 (NH), 1676 cm-1 (C=O), and 1609 cm-1 (C=N) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the addition of chlorine atoms at positions 4 and 6 of the pyrrolo[2,3-d]pyrimidine ring . The reaction was monitored using thin-layer chromatography (TLC) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 287–288 °C . The 1H NMR spectrum showed signals at 12.1 ppm (s, 1H, NH), 7.51–8.10 ppm (m, 7H, Ar–H), 6.95 ppm (s, 1H, Ar–H), and 3.78 ppm (m, 6H, OCH3) .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate has been utilized in the synthesis of novel compounds with potential pharmacological applications. A study by Dongarwar et al. (2011) involved synthesizing derivatives through Cyclocondensation and Michel type of addition reactions. These derivatives exhibited antibacterial, antifungal, and anti-inflammatory activities, highlighting their potential in pharmacological research (Dongarwar et al., 2011).

Chemical Synthesis and Derivative Formation

  • Verves et al. (2013) discussed the synthesis of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives from ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate. These derivatives were used to create new compounds, showcasing the versatility of this chemical in synthesizing diverse molecular structures (Verves et al., 2013).

Heterocyclic Chemistry Applications

  • The compound has been a key ingredient in the development of new heterocyclic systems. For instance, Tumkevičius (1995) used it for preparing ethyl 5-substituted 7-(methylthio)-5H-1-thia-3,5,6,8-tetraazaacenaphthylene-2-carboxylates, a new heterocyclic system (Tumkevičius, 1995).

Novel Synthesis Methods

  • He et al. (2014) developed an efficient method for synthesizing ethyl 2-amino/aryloxy-3-aryl-4-oxo-5-phenyl-4,5dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate derivatives. This study demonstrates the compound's utility in facilitating new synthetic methods in chemical research (He et al., 2014).

Application in Nucleoside Analog Synthesis

  • Seela et al. (1988) utilized the compound in phase-transfer glycosylation, leading to the stereospecific synthesis of 2-deoxy-β-D-ribofuranosides related to 2′-deoxy-7-carbaguanosine. This showcases its role in the synthesis of nucleoside analogs, which are crucial in medicinal chemistry (Seela et al., 1988).

Role in Heterocyclic Synthesis

  • In a study by Tumkevičius et al. (2006), ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate was used in the synthesis of new 2,4-diaminothieno[2,3-d]- and 2,4-diaminopyrrolo[2,3-d]pyrimidine derivatives. This highlights its significance in creating complex heterocyclic structures (Tumkevičius et al., 2006).

Medicinal Chemistry

  • Rosemeyer (2007) described the N-alkylation of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate to produce a functionalized base derivative of the nucleoside antibiotic Tubercidin. This study illustrates the compound's potential in medicinal chemistry, particularly in antibiotic synthesis (Rosemeyer, 2007).

properties

IUPAC Name

ethyl 2-amino-4-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O2/c1-2-16-9(15)14-3-5-6(4-14)12-8(11)13-7(5)10/h2-4H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAHBQSAVOXVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2=C(C1)N=C(N=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate

Synthesis routes and methods

Procedure details

Intermediate (h) (11 g, 49 mmol) was azeotroped×2 with toluene. Anhydrous acetonitrile (250 mL) and POCl3 (25 mL, 270 mmol) were added and the mixture was refluxed for about 2.5 h. Additional POCl3 (50 mL) was added and the mixture was refluxed for an additional 2 h. The volatile components were concentrated under vacuum at 40° C. to give a red solution. A minimum amount of dry acetonitrile was added until the solution was readily transferable whereupon it was poured onto ice in a large beaker. The flask was further rinsed with a small amount of acetonitrile which was added to the ice. Water (about 50 mL) was added to the ice mixture to help it with stirring. Concentrated NH4OH (25 mL) was added slowly with stirring until the ice slurry mixture was strongly basic, then 50% aqueous NaOH (25 mL) was also added to the still stirring slurry of ice. Additional ice was added. After about 5 minutes stirring as ice slurry, EtOAc was added. After stirring in the beaker for several more minutes, water was added to help melt the ice. The mixture was poured into a separatory funnel and the layers were allowed to partition. The aqueous layer was extracted with EtOAc×3. The combined EtOAc extracts were washed ×2 with saturated aqueous KHSO4, ×2 with saturated aqueous NaHCO3, ×1 with brine, dried over Na2SO4, filtered and evaporated to afford a pale pink powder which was triturated with ethyl acetate to give compound I(C) as pale pink solids (6.8 g, 28 mmol) in 57% yield. HPLC/LCMS purity was greater than 90%. 1H NMR (400 MHz, DMSO-D6) δ ppm 7.20 (s, 2H), 4.48 (s, 2H), 4.45 (s, 2H), 4.17-4.08 (m, 2H), 1.24 (t, 3H). LCMS (M+H)+: 243.2, 245.2.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
Reactant of Route 2
Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
Reactant of Route 3
Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.